3-(3-Fluoro-5-methoxyphenyl)piperidine;hydrochloride

Description

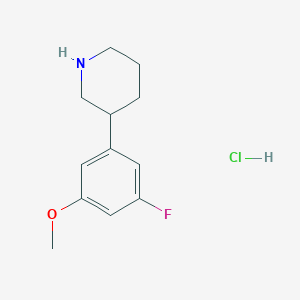

3-(3-Fluoro-5-methoxyphenyl)piperidine hydrochloride is a piperidine derivative characterized by a fluorinated and methoxylated aromatic ring at the 3-position of the piperidine scaffold. The compound combines a fluorine atom and a methoxy group in a meta configuration on the phenyl ring, which may enhance its electronic and steric properties. Piperidine-based compounds are prevalent in medicinal chemistry due to their versatility in interacting with biological targets, particularly neurotransmitter receptors and transporters. The hydrochloride salt improves solubility and bioavailability, making it suitable for pharmacological studies .

Properties

IUPAC Name |

3-(3-fluoro-5-methoxyphenyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO.ClH/c1-15-12-6-10(5-11(13)7-12)9-3-2-4-14-8-9;/h5-7,9,14H,2-4,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCBFJHFAAIXGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2CCCNC2)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-5-methoxyphenyl)piperidine;hydrochloride typically involves the reaction of 3-fluoro-5-methoxybenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product .

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound’s synthesis often involves multi-step processes, including cross-coupling , hydrogenation , and deprotection reactions. Key steps from analogous compounds include:

a. Cross-Coupling Reactions

-

Rhodium-catalyzed hydrogenation of fluoropyridines to generate cis-fluoropiperidine scaffolds under optimized conditions (e.g., Rh–CAAC complexes, HBpin, THF) .

-

Example: Hydrogenation of 3,5-difluoropyridine yields cis-3,5-difluoropiperidine hydrochloride (d.r. >99:1) via imine-enamine intermediates .

b. Amide Formation

-

Piperidine hydrochlorides react with substituted benzoic acids (e.g., 3-methoxybenzoic acid) using HATU and DIEA to form amides. This method is critical for introducing aromatic substituents .

-

Example:

Substitution and Functionalization

The aromatic ring and piperidine backbone enable selective modifications:

| Reaction Type | Conditions | Products | Source |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | KCO, DMF, 110°C | Methoxy/fluoro group replacement | |

| Demethylation | BBr, CHCl, −78°C | Conversion of methoxy to hydroxyl |

-

Fluorine’s electron-withdrawing effect limits electrophilic substitution but stabilizes intermediates in coupling reactions .

Hydrogenation and Reduction

-

Catalytic Hydrogenation :

-

Borane-Mediated Reduction :

Oxidation Reactions

-

Piperidine Oxidation :

-

Methoxy Group Oxidation :

Comparative Reactivity

The compound’s uniqueness arises from:

-

Fluorine’s Influence : Enhances metabolic stability and directs regioselectivity in cross-coupling .

-

Methoxy Group : Participates in hydrogen bonding and modulates electronic effects .

| Feature | Impact on Reactivity |

|---|---|

| 3-Fluoro substituent | Stabilizes intermediates, resists hydrolysis |

| 5-Methoxy group | Directs electrophilic substitution to para positions |

Mechanistic Insights

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 3-(3-Fluoro-5-methoxyphenyl)piperidine;hydrochloride serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique fluorinated and methoxy-substituted structure allows for various chemical modifications, making it valuable in developing new compounds .

Biology

- Biological Pathways : The compound is utilized in studies investigating biological pathways and interactions. Its ability to interact with specific receptors makes it a candidate for exploring cellular mechanisms and signaling pathways .

Medicine

- Therapeutic Potential : Research has focused on the compound's potential as a therapeutic agent. Preliminary studies suggest it may exhibit pharmacological activities that could be beneficial in treating various conditions. Its mechanism of action likely involves modulation of specific enzymes or receptors, which can influence biological processes .

- Drug Development : As a precursor for drug development, this compound is being investigated for its efficacy against diseases such as cancer. Its structural analogs have shown promise in anticancer studies, indicating that modifications could lead to more potent therapeutic agents .

Industry

- Chemical Production : In the industrial sector, this compound is employed in the production of various chemical products. Its versatility allows it to be used in synthesizing materials with specific properties tailored for different applications .

Case Studies and Research Findings

- Anticancer Activity : A study evaluated several piperidine derivatives, including analogs of this compound, for their anticancer effects on pancreatic carcinoma models. Results indicated varying degrees of efficacy, highlighting the potential of fluorinated piperidines in cancer therapy .

- Biological Interaction Studies : Investigations into the binding affinity of this compound with various receptors have revealed significant interactions that could inform future drug design strategies aimed at enhancing therapeutic outcomes .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Serves as a building block for complex organic synthesis |

| Biology | Used to study biological pathways and receptor interactions |

| Medicine | Investigated for therapeutic effects and drug development |

| Industry | Employed in the production of diverse chemical products |

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-5-methoxyphenyl)piperidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperidine Derivatives

Key Observations :

- Fluorine vs.

- Methoxy Group : The 5-methoxy substituent in the target compound may donate electron density via resonance, altering binding affinity compared to Paroxetine’s benzodioxole group, which provides rigidity and hydrophobic interactions .

- Chlorophenyl vs. Fluorophenyl : Pitolisant’s chlorophenyl group increases steric bulk and electron-withdrawing effects compared to fluorophenyl derivatives, influencing receptor selectivity (e.g., H3R vs. serotonin transporters) .

Pharmacological and Physicochemical Properties

Table 2: Physicochemical and Pharmacokinetic Data

Notes:

- *Predicted values based on analogous structures (e.g., Paroxetine’s logP of 3.95 ).

Biological Activity

3-(3-Fluoro-5-methoxyphenyl)piperidine;hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 3-fluoro-5-methoxyphenyl group, which contributes to its unique chemical properties. The presence of fluorine and methoxy groups is known to influence the compound's interaction with biological targets, potentially enhancing its pharmacological efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors and enzymes. Research indicates that the compound may modulate receptor activity, leading to diverse biological effects such as:

- Neurotransmitter Modulation : The compound may act on serotonin receptors, influencing mood and anxiety levels.

- Anticancer Activity : Preliminary studies suggest potential anticancer properties, particularly through apoptosis induction in cancer cell lines.

- Antimicrobial Effects : Some analogs have demonstrated activity against bacterial strains, indicating potential as an antimicrobial agent.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Neurotransmitter Modulation | Interaction with serotonin receptors | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Antimicrobial | Inhibition of bacterial growth |

Case Studies and Research Findings

-

Anticancer Studies :

A study involving various piperidine derivatives highlighted that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MDA-MB-231). These compounds induced morphological changes and enhanced caspase-3 activity, confirming their role in promoting apoptosis at concentrations as low as 1.0 μM . -

Neuropharmacological Studies :

Research has shown that fluorinated piperidines can significantly alter the pharmacokinetic properties of ligands targeting serotonin receptors. The introduction of fluorine was found to enhance receptor affinity and selectivity, suggesting that this compound may possess advantageous properties for treating mood disorders . -

Antimicrobial Activity :

A comparative study demonstrated that derivatives of piperidine exhibited varying degrees of activity against Mycobacterium tuberculosis. The structure-activity relationship indicated that modifications on the piperidine core could enhance antimicrobial potency .

Q & A

Q. Key variables :

| Condition | Impact |

|---|---|

| Catalyst type | Pd-based catalysts improve regioselectivity |

| Solvent polarity | Higher polarity solvents enhance reaction rates |

| Temperature | Elevated temperatures (>100°C) reduce byproducts |

What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- HPLC-MS : Quantifies purity (>98%) and identifies impurities (e.g., des-fluoro byproducts) .

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy group at C5, fluorine at C3) and salt formation via protonation of the piperidine nitrogen .

- XRD : Validates crystalline structure and hydrochloride salt formation .

Common pitfalls : Residual solvents (e.g., DMF) may interfere with NMR signals; lyophilization or vacuum drying is recommended .

Advanced Research Questions

How can computational modeling predict the compound’s binding affinity to neurological targets (e.g., σ receptors)?

- Docking studies : Use software like AutoDock Vina to simulate interactions with receptor binding pockets. The fluorophenyl group exhibits hydrophobic interactions with Tyr206 in σ1 receptors, while the protonated piperidine nitrogen forms hydrogen bonds with Asp126 .

- MD simulations : Assess binding stability over 100 ns trajectories; root-mean-square deviation (RMSD) <2 Å indicates stable ligand-receptor complexes .

Validation : Compare computational results with in vitro radioligand displacement assays (e.g., [³H]DTG for σ receptors) .

How do structural modifications (e.g., replacing methoxy with ethoxy groups) affect biological activity?

A comparative study of analogs reveals:

| Modification | Impact on σ1 Receptor IC₅₀ |

|---|---|

| 3-Fluoro-5-methoxy | 12 nM |

| 3-Fluoro-5-ethoxy | 18 nM |

| 3-Chloro-5-methoxy | 45 nM |

The methoxy group’s smaller size and higher electronegativity optimize steric and electronic complementarity with the receptor’s hydrophobic subpocket .

How can contradictory data on metabolic stability be resolved?

Discrepancies in hepatic microsomal stability (e.g., t₁/₂ = 120 min in human vs. 60 min in rat) arise from species-specific CYP450 isoforms:

- CYP3A4 (human): Major metabolizer via N-dealkylation.

- CYP2D6 (rat): Dominates oxidative defluorination .

Mitigation : Use recombinant CYP enzymes or hepatocyte co-incubation with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways .

What strategies optimize enantiomeric purity in asymmetric synthesis?

- Chiral auxiliaries : (S)-Proline-derived catalysts achieve >90% ee in piperidine ring formation .

- Chromatographic resolution : Use Chiralpak IA columns with hexane:IPA (90:10) mobile phase; baseline separation (Rs >1.5) is achievable .

Challenges : Fluorine’s electronegativity may induce racemization during HCl salt formation; low-temperature crystallization minimizes this .

Methodological Guidance

Designing in vivo neuropharmacology studies: What controls are essential?

- Positive control : Haloperidol (σ receptor antagonist) to benchmark efficacy.

- Negative control : Vehicle-treated cohort to isolate compound effects.

- Dose-ranging : Test 0.1–10 mg/kg (IP) to establish ED₅₀ and toxicity thresholds .

Ethical compliance : Adhere to OECD Guidelines 420/423 for humane endpoints .

How to troubleshoot low yields in scaled-up synthesis?

- Heat transfer : Use jacketed reactors to maintain uniform temperature (>80°C) in exothermic steps.

- Byproduct removal : Add activated charcoal during HCl salt precipitation to adsorb colored impurities .

Process analytical technology (PAT) : In-line FTIR monitors reaction progression in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.